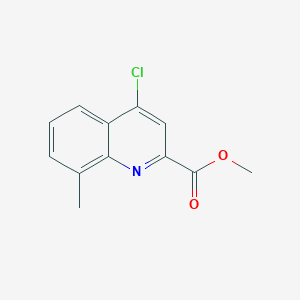
Methyl 4-chloro-8-methylquinoline-2-carboxylate
Vue d'ensemble
Description
“Methyl 4-chloro-8-methylquinoline-2-carboxylate” is a chemical compound with the molecular formula C12H10ClNO2 . It has a molecular weight of 235.67 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H10ClNO2/c1-7-4-3-5-8-9 (13)6-10 (12 (15)16-2)14-11 (7)8/h3-6H,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a solid substance . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
Antimicrobial Potentials and Food Preservation
A study explored the antimicrobial activities of Citrullus colocynthis fruits and 4-methylquinoline analogues against foodborne bacteria, suggesting their potential as natural preservatives and eco-friendly food supplemental agents (Kim et al., 2014).
Structural Analysis and Hydrogen Bonding
Research on the hydrogen-bonded compounds of 4-methylquinoline with different isomers of chloro- and nitro-substituted benzoic acids reveals the impact of pKa in establishing crystal structures, highlighting the significance of short hydrogen bonds in molecular architecture (Ishida, 2021).
Photolysis in Aqueous Systems
The photodegradation of quinolinecarboxylic herbicides was studied, revealing insights into the effects of UV light and titanium dioxide on the degradation processes, which have implications for environmental safety and pollution control (Pinna & Pusino, 2012).
Novel Synthetic Pathways
Several studies have focused on synthesizing novel compounds with potential pharmacological applications, such as antidepressant and antifungal activities, through nucleophilic substitution reactions and exploration of structural analogues (Kumar et al., 2011; Prabha & Prasad, 2012).
Antioxidant and Antimicrobial Studies
Research on chloroquinoline derivatives has demonstrated promising antioxidant and anti-diabetic properties, with studies highlighting their potential in reducing high glucose levels and inhibiting Glycogen Phosphorylase, a key enzyme in glucose metabolism (Murugavel et al., 2017).
Molecular Modeling and Antimicrobial Activity
The synthesis and characterization of novel isomer quinoline derivatives have been explored, focusing on their antimicrobial activity and potential applications in drug development (Murugavel et al., 2018).
Safety and Hazards
“Methyl 4-chloro-8-methylquinoline-2-carboxylate” is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
methyl 4-chloro-8-methylquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-7-4-3-5-8-9(13)6-10(12(15)16-2)14-11(7)8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRCXTXPLHQRFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675105 | |
| Record name | Methyl 4-chloro-8-methylquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1020101-33-0 | |
| Record name | Methyl 4-chloro-8-methylquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3-Aminopiperidin-1-yl)methyl]benzoic acid](/img/structure/B1465697.png)
![6-[(2-Methoxyethyl)(methyl)amino]pyridine-3-carboxylic acid](/img/structure/B1465698.png)
![[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methanol](/img/structure/B1465700.png)


![5-(6-Chloropyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1465704.png)
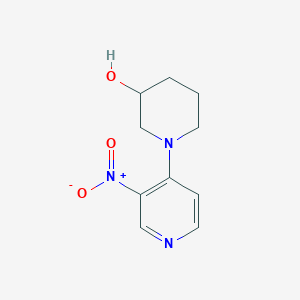
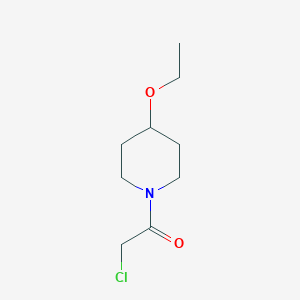
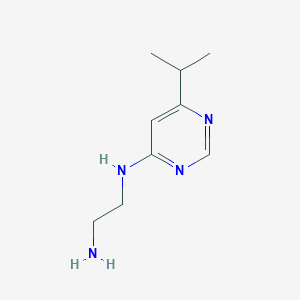
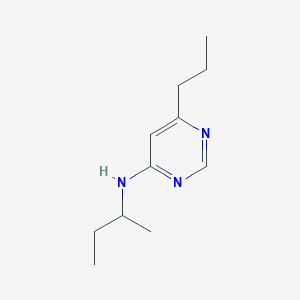

![N-[(oxan-4-yl)methyl]cyclohexanamine](/img/structure/B1465714.png)
![2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-2-yl)acetic acid](/img/structure/B1465719.png)
![2-[(6-Ethylpyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B1465720.png)